Advanced SARS-CoV-2 Inhibitor 6j
Description
Advanced SARS-CoV-2 Inhibitor 6j is a synthetic small-molecule compound designed to target key viral proteins essential for SARS-CoV-2 replication. Studies suggest that 6j exhibits potent antiviral activity by interfering with viral entry or protease function, with a reported EC₅₀ (half-maximal effective concentration) in the low micromolar range (e.g., 0.87–5.2 µM) and favorable selectivity indices (SI > 10) in cellular assays . Its mechanism likely involves binding to the viral main protease (Mpro/3CLpro) or disrupting spike-ACE2 interactions, as observed in structurally analogous compounds .
Properties
Molecular Formula |
C21H33F2N3O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C21H33F2N3O5/c1-13(2)9-17(19(29)25-16(11-27)10-15-5-8-24-18(15)28)26-20(30)31-12-14-3-6-21(22,23)7-4-14/h11,13-17H,3-10,12H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)/t15-,16-,17-/m0/s1 |
InChI Key |
COXVPYKZDDKVRF-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)OCC2CCC(CC2)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2CCC(CC2)(F)F |
Origin of Product |
United States |
Preparation Methods
The preparation of compound 6j involves a series of synthetic routes and reaction conditionsThe industrial production methods for compound 6j are not explicitly detailed in the available literature, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
Compound 6j undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 6j has several scientific research applications:
Chemistry: It is used as a reference compound in the study of 3C-like protease inhibitors.
Biology: It is used to study the replication mechanisms of coronaviruses and the role of 3C-like protease in viral replication.
Medicine: It has potential therapeutic applications in the treatment of coronavirus infections, including Middle East respiratory syndrome, severe acute respiratory syndrome, and severe acute respiratory syndrome coronavirus 2.
Industry: It is used in the development of antiviral drugs targeting coronaviruses
Mechanism of Action
Compound 6j exerts its effects by inhibiting the 3C-like protease (3CLpro) of coronaviruses. This protease is essential for the viral replication process. By inhibiting this enzyme, compound 6j effectively blocks the replication of the virus, thereby reducing viral load and improving survival in infected models .
Comparison with Similar Compounds
Structural and Functional Classification
Inhibitors of SARS-CoV-2 are broadly categorized into:
Protease Inhibitors (e.g., Mpro/3CLpro inhibitors like GC376, PF-07321332)
Entry Inhibitors (e.g., spike-ACE2 blockers like EK1, Camostat)
Replication Inhibitors (e.g., Remdesivir, Ribavirin analogs)
Inhibitor 6j is hypothesized to belong to the protease or entry inhibitor class based on its reported efficacy and alignment with computational predictions .
Key Pharmacological Metrics
Notes:
- EC₅₀ : Effective concentration for 50% viral inhibition.
- IC₅₀ : Concentration for 50% target enzyme inhibition.
- SI : Ratio of cytotoxic concentration (CC₅₀) to EC₅₀.
Inhibitor 6j demonstrates comparable or superior potency to Camostat and Remdesivir but is less potent than covalent Mpro inhibitors like GC376 and PF-07321332. However, its higher SI suggests better safety margins in vitro .
Mechanism-Specific Advantages
Computational and Experimental Validation
- AI-Driven Design : Compounds like 6j benefit from fragment-based optimization and free energy perturbation (FEP) calculations, improving binding affinity to Mpro .
- Structural Clustering : Inhibitor 6j clusters with indole-based scaffolds (Figure S3 in ), which exhibit strong hydrophobic interactions with Mpro’s substrate-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
